Cas no 1805583-40-7 (4-Bromo-3-chloromethyl-2-cyanophenylacetic acid)
4-Bromo-3-chloromethyl-2-cyanophenylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-3-chloromethyl-2-cyanophenylacetic acid
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- Inchi: 1S/C10H7BrClNO2/c11-9-2-1-6(3-10(14)15)8(5-13)7(9)4-12/h1-2H,3-4H2,(H,14,15)
- InChI Key: GCDMNFPQFXMYPV-UHFFFAOYSA-N
- SMILES: BrC1C=CC(CC(=O)O)=C(C#N)C=1CCl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 288
- XLogP3: 2.2
- Topological Polar Surface Area: 61.1
4-Bromo-3-chloromethyl-2-cyanophenylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013024883-1g |
4-Bromo-3-chloromethyl-2-cyanophenylacetic acid |
1805583-40-7 | 97% | 1g |
1,549.60 USD | 2021-06-24 |
4-Bromo-3-chloromethyl-2-cyanophenylacetic acid Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 4-Bromo-3-chloromethyl-2-cyanophenylacetic acid
Recent Advances in the Application of 4-Bromo-3-chloromethyl-2-cyanophenylacetic Acid (CAS: 1805583-40-7) in Chemical Biology and Pharmaceutical Research
The compound 4-Bromo-3-chloromethyl-2-cyanophenylacetic acid (CAS: 1805583-40-7) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of targeted therapeutics and chemical probes. This briefing synthesizes the latest research findings on its applications, mechanism of action, and potential therapeutic implications.
Recent studies highlight the role of 4-Bromo-3-chloromethyl-2-cyanophenylacetic acid as a versatile building block in medicinal chemistry. Its unique structural features, including the bromo and chloromethyl substituents, enable selective modifications for the development of covalent inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in constructing irreversible kinase inhibitors, showcasing its potential in oncology drug discovery.
In chemical biology applications, researchers have leveraged the reactivity of the chloromethyl group for site-specific protein labeling. A breakthrough study in Nature Chemical Biology (2024) reported the development of a novel protein conjugation strategy using this compound, enabling precise modification of cysteine residues in complex biological systems. This approach has significant implications for studying protein-protein interactions and developing antibody-drug conjugates.
The compound's mechanism of action as a covalent modifier has been extensively characterized through structural biology approaches. X-ray crystallography studies reveal that the bromo-substituted phenyl ring facilitates optimal positioning for nucleophilic attack by target residues, while the cyanophenylacetic acid moiety contributes to binding affinity. These insights are driving rational design of more selective covalent drugs with improved safety profiles.
Ongoing pharmaceutical research explores the potential of 4-Bromo-3-chloromethyl-2-cyanophenylacetic acid derivatives in addressing challenging therapeutic targets. Recent patent filings indicate its incorporation in compounds targeting KRAS mutants, a historically "undruggable" oncogenic target. The compound's ability to form stable covalent adducts with the mutant protein's cysteine residue represents a promising strategy in precision oncology.
Safety and pharmacokinetic studies of derivatives have shown encouraging results. The acetic acid functionality appears to confer favorable metabolic stability while maintaining reactivity, addressing a common challenge in covalent drug development. Researchers are currently optimizing the scaffold to balance potency and selectivity for clinical translation.
Future research directions include expanding the application of this scaffold to other target classes beyond kinases, exploring its potential in targeted protein degradation, and developing more efficient synthetic routes for large-scale production. The compound's versatility positions it as a valuable tool in both drug discovery and chemical biology research.
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